molecular formula C33H27N3O2S2 B12574494 4-{2-[4-(Methanesulfonyl)phenyl]-4-(3-methylphenyl)-1,3-thiazol-5-yl}-N-[(naphthalen-2-yl)methyl]pyridin-2-amine CAS No. 303163-26-0

4-{2-[4-(Methanesulfonyl)phenyl]-4-(3-methylphenyl)-1,3-thiazol-5-yl}-N-[(naphthalen-2-yl)methyl]pyridin-2-amine

Cat. No.: B12574494
CAS No.: 303163-26-0
M. Wt: 561.7 g/mol
InChI Key: PYHXUGLTXSLVEV-UHFFFAOYSA-N
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Description

4-{2-[4-(Methanesulfonyl)phenyl]-4-(3-methylphenyl)-1,3-thiazol-5-yl}-N-[(naphthalen-2-yl)methyl]pyridin-2-amine is a complex organic compound that features a thiazole ring, a pyridine ring, and various aromatic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[4-(Methanesulfonyl)phenyl]-4-(3-methylphenyl)-1,3-thiazol-5-yl}-N-[(naphthalen-2-yl)methyl]pyridin-2-amine typically involves multi-step organic reactions. The process may start with the formation of the thiazole ring through a cyclization reaction involving a thiourea derivative and a haloketone. Subsequent steps include the introduction of the methanesulfonyl and methylphenyl groups via electrophilic aromatic substitution reactions. The final step involves the coupling of the thiazole derivative with a naphthalen-2-ylmethylamine under conditions that promote nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry techniques to enhance scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanesulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or the thiazole ring, potentially leading to the formation of amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and pyridine rings may facilitate binding to these targets, while the aromatic substituents can enhance the compound’s stability and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{2-[4-(Methanesulfonyl)phenyl]-4-(3-methylphenyl)-1,3-thiazol-5-yl}-N-[(naphthalen-2-yl)methyl]pyridin-2-amine is unique due to its combination of a thiazole ring, a pyridine ring, and multiple aromatic substituents, which confer specific chemical and biological properties not found in simpler analogs.

Properties

CAS No.

303163-26-0

Molecular Formula

C33H27N3O2S2

Molecular Weight

561.7 g/mol

IUPAC Name

4-[4-(3-methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-yl]-N-(naphthalen-2-ylmethyl)pyridin-2-amine

InChI

InChI=1S/C33H27N3O2S2/c1-22-6-5-9-27(18-22)31-32(39-33(36-31)25-12-14-29(15-13-25)40(2,37)38)28-16-17-34-30(20-28)35-21-23-10-11-24-7-3-4-8-26(24)19-23/h3-20H,21H2,1-2H3,(H,34,35)

InChI Key

PYHXUGLTXSLVEV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C(SC(=N2)C3=CC=C(C=C3)S(=O)(=O)C)C4=CC(=NC=C4)NCC5=CC6=CC=CC=C6C=C5

Origin of Product

United States

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